N-(1H-indol-5-ylmethyl)cyclopropanamine N-(1H-indol-5-ylmethyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1079-85-2
VCID: VC8045805
InChI: InChI=1S/C12H14N2/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11/h1,4-7,11,13-14H,2-3,8H2
SMILES: C1CC1NCC2=CC3=C(C=C2)NC=C3
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

N-(1H-indol-5-ylmethyl)cyclopropanamine

CAS No.: 1079-85-2

Cat. No.: VC8045805

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-5-ylmethyl)cyclopropanamine - 1079-85-2

Specification

CAS No. 1079-85-2
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name N-(1H-indol-5-ylmethyl)cyclopropanamine
Standard InChI InChI=1S/C12H14N2/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11/h1,4-7,11,13-14H,2-3,8H2
Standard InChI Key TVNKCYWCLOJUFV-UHFFFAOYSA-N
SMILES C1CC1NCC2=CC3=C(C=C2)NC=C3
Canonical SMILES C1CC1NCC2=CC3=C(C=C2)NC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(1H-Indol-5-ylmethyl)cyclopropanamine features a bicyclic indole system (a benzene fused to a pyrrole ring) linked via a methylene group to a cyclopropane ring bearing an amine group. The indole moiety is substituted at the 5-position, while the cyclopropanamine contributes conformational rigidity due to the strained cyclopropane ring. Key structural attributes include:

PropertyValue
IUPAC NameN-(1H-indol-5-ylmethyl)cyclopropanamine
Molecular FormulaC12H14N2\text{C}_{12}\text{H}_{14}\text{N}_{2}
Molecular Weight186.25 g/mol
Canonical SMILESC1CC1NCC2=CC3=C(C=C2)NC=C3
InChI KeyTVNKCYWCLOJUFV-UHFFFAOYSA-N

The indole’s electron-rich aromatic system and the cyclopropane’s strain energy create a unique electronic profile, potentially enhancing interactions with biological targets such as neurotransmitter receptors.

Synthesis and Chemical Reactivity

General Synthetic Strategies

The synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine typically involves coupling indole derivatives with cyclopropanamine precursors. A plausible route, inferred from related compounds , proceeds as follows:

  • Indole Functionalization: 5-Bromoindole undergoes Ullmann coupling with methylamine to introduce the methylene bridge.

  • Cyclopropane Formation: Reaction of the intermediate with cyclopropanamine via reductive amination or nucleophilic substitution.

Representative Reaction Scheme:

5-Bromoindole+CH3NH2CuI, ligand5-(Methylamino)indoleCyclopropanamineN-(1H-Indol-5-ylmethyl)cyclopropanamine\text{5-Bromoindole} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{CuI, ligand}} \text{5-(Methylamino)indole} \xrightarrow{\text{Cyclopropanamine}} \text{N-(1H-Indol-5-ylmethyl)cyclopropanamine}

Challenges and Optimization

  • Cyclopropane Stability: The strained cyclopropane ring is prone to ring-opening under acidic or oxidative conditions, necessitating mild reaction environments.

  • Regioselectivity: Ensuring substitution at the indole’s 5-position requires directing groups or protective strategies, such as silylation of the indole nitrogen .

Applications in Materials Science

Organic Electronics

The conjugated indole system and rigid cyclopropane make this compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of ~3.2 eV, suitable for hole-transport layers in OLEDs.

Catalysis

Cyclopropanamine-containing ligands have been employed in asymmetric catalysis. For example, palladium complexes with similar ligands achieve 95% enantiomeric excess in Suzuki-Miyaura couplings .

Research Gaps and Future Directions

Despite its promise, critical gaps persist:

  • Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicological Studies: Acute and chronic toxicity data are needed to assess safety.

  • Synthetic Scalability: Current methods are laboratory-scale; industrial-scale production requires optimization.

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